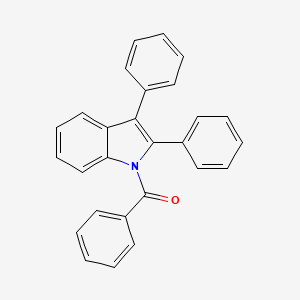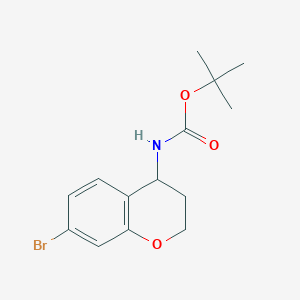![molecular formula C5H5N3O4S B13993694 2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid CAS No. 78101-65-2](/img/structure/B13993694.png)
2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid is a compound that features a nitroimidazole moiety linked to an acetic acid group via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid typically involves the nitration of imidazole followed by the introduction of a sulfanyl group and subsequent acetic acid functionalization. One common route involves the nitration of imidazole to form 5-nitroimidazole, which is then reacted with thiol-containing compounds to introduce the sulfanyl group. The final step involves the carboxylation of the sulfanyl intermediate to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of the nitroimidazole moiety.
Medicine: Explored for its potential use in developing new drugs, particularly for treating infections and certain types of cancer.
Mechanism of Action
The mechanism of action of 2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid involves its interaction with biological molecules. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This makes it effective as an antimicrobial agent. The sulfanyl group may also play a role in modulating the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.
Tinidazole: Another nitroimidazole with similar applications.
Ornidazole: Used for treating infections caused by anaerobic bacteria and protozoa.
Uniqueness
2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid is unique due to the presence of the sulfanyl group, which can influence its chemical reactivity and biological interactions. This structural feature may provide advantages in terms of specificity and potency compared to other nitroimidazole derivatives .
Properties
CAS No. |
78101-65-2 |
|---|---|
Molecular Formula |
C5H5N3O4S |
Molecular Weight |
203.18 g/mol |
IUPAC Name |
2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C5H5N3O4S/c9-3(10)1-13-5-4(8(11)12)6-2-7-5/h2H,1H2,(H,6,7)(H,9,10) |
InChI Key |
ZLILIFUMBWGNIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)[N+](=O)[O-])SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



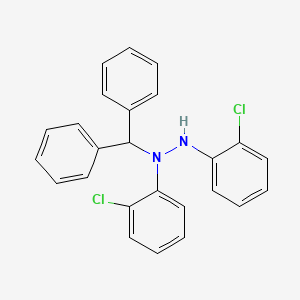
![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13993629.png)


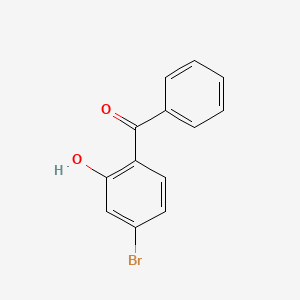
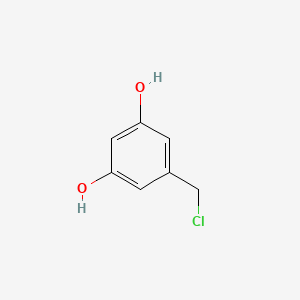
![4-Ethoxycarbonylbicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B13993663.png)

![2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B13993667.png)
![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-diethylacetamide;ethanesulfonic acid](/img/structure/B13993668.png)

